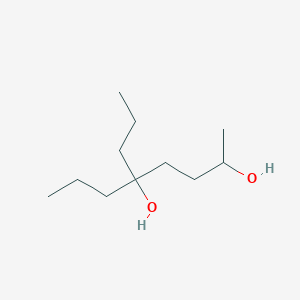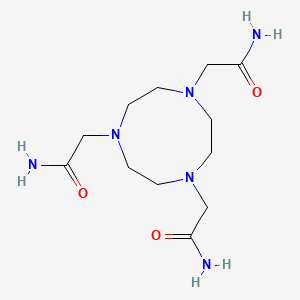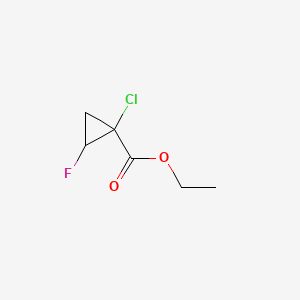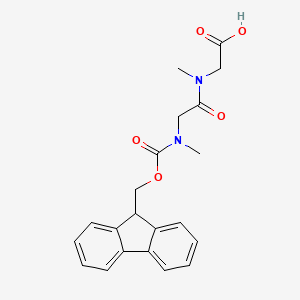![molecular formula C11H5F6NO2 B6291787 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone CAS No. 143252-72-6](/img/structure/B6291787.png)
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone (TFMO) is a highly fluorinated heterocyclic compound that has been used in a variety of applications. It is a versatile compound that can be used as a synthetic building block, a ligand for metal complexes, and a reagent for organic synthesis. It has been used in a variety of scientific research applications, including in biochemistry, medicinal chemistry, and materials science. In
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been used in a variety of scientific research applications. It has been used in biochemistry to study the structure and function of proteins. It has also been used in medicinal chemistry to study the mechanism of action of drugs. In addition, it has been used in materials science to study the properties of materials.
Mecanismo De Acción
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been reported to bind to proteins in a variety of ways. It has been reported to bind to proteins through hydrogen bonding and hydrophobic interactions. It has also been reported to bind to proteins through covalent interactions.
Biochemical and Physiological Effects
This compound has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to affect the expression of genes. It has also been reported to have an effect on the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone in laboratory experiments has a number of advantages. It is a highly fluorinated compound, which makes it more stable than other compounds. It is also highly soluble in a variety of solvents, which makes it easier to work with. Additionally, it is relatively inexpensive and easy to synthesize.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and can potentially react with other compounds in the reaction mixture. Additionally, it can be difficult to remove from the reaction mixture, as it is highly soluble in a variety of solvents.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone. It could be used to study the structure and function of proteins in more detail. It could also be used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. Additionally, it could be used to study the mechanism of action of drugs, as it has been reported to have an effect on the metabolism of drugs. Finally, it could be used in materials science to study the properties of materials, as it is highly fluorinated and can bind to a variety of molecules.
Métodos De Síntesis
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone can be synthesized from the reaction of 2-chloro-4-(trifluoromethyl)phenyl-5(2H)-oxazolone and trifluoromethyl iodide, followed by a hydrolysis reaction. This reaction has been reported to yield a product with a purity of 97% or higher. The reaction can be carried out in either an aqueous or organic solvent. The reaction has been reported to be highly efficient and cost-effective.
Propiedades
IUPAC Name |
2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-2H-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO2/c12-10(13,14)6-3-1-5(2-4-6)7-8(19)20-9(18-7)11(15,16)17/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXEVOPZUVZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)




![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)

![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
